6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine
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Overview
Description
6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Pyrazole to the Pyridine Ring: The pyrazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole with a halogenated pyridine derivative in the presence of a base.
Methoxylation: The final step involves the introduction of the methoxy group. This can be done by reacting the intermediate compound with methanol in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-2-amine
- 6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-4-amine
- 6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-5-amine
Uniqueness
6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound in drug discovery and materials science.
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
6-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-14-6-8(4-13-14)7-15-10-3-2-9(11)5-12-10/h2-6H,7,11H2,1H3 |
InChI Key |
GIUQAJXEOCYZKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
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